Fluoride ion

Descripción general

Descripción

Fluoride is the negatively-charged ion of the fluorine atom (F). It is found in various minerals and is present in trace amounts in water . Fluoride is also found in toothpaste and public water supplies in some countries . Any compound, whether it is organic or inorganic, that contains the fluoride ion is also known as a fluoride .

Molecular Structure Analysis

Fluoride is a strong Lewis base and one of the essential trace elements in the human body. It plays a very important role in human health and ecological balance . Fluoride is the negative ion of the element fluorine. The symbol for the element fluorine is F. Fluoride often is written as F-, which stands for the anion of fluorine that has a -1 electrical charge .Chemical Reactions Analysis

Fluoride is known to participate in various chemical reactions. For instance, in fluoride-ion batteries, a multi-electron redox process occurs between Bi metal and BiF3 . Fluoride also reacts with a dark red zirconium-dye complex in a colorimetric method for fluoride analysis .Physical And Chemical Properties Analysis

Fluoride is a highly reactive inorganic anion available in the environment in the combined state and has a role in maintaining oral and bone tissue health . It is so reactive that glass, metals, and even water, as well as other substances, burn with a bright flame in a jet of fluorine gas .Aplicaciones Científicas De Investigación

Fluoride Ion Batteries

Fluoride Ion Batteries (FIBs) have been recently proposed as a post-lithium-ion battery system . They are promising as a safer and more sustainable option to their lithium counterpart, due to the absence of a liquid and flammable electrolyte and the use of abundant and globally available fluoride ions . The synthesis and application aspects of the cathode, electrolytes, and anode materials for fluoride-ion batteries have seen recent progress .

Fluoride Removal in Water Treatment

Water pollution, particularly from elevated fluoride ion (F−) concentrations, is a significant challenge in many developing countries, particularly those relying on groundwater . Adsorption, known for its simplicity, cost-effectiveness, and efficiency, stands out as a promising technique for F− removal from drinking water .

Dental Caries Prevention

The most relevant use for fluoride is cavity prevention, due to the presence of fluoride in water, toothpaste, and fluoride therapy in the form of sodium fluoride (NaF) or sodium monofluorophosphate (Na2PO4 F) . Fluoride can reduce enamel demineralization and promote enamel remineralization .

Fluoride Detection and Quantification

Fluoride detection and quantification is another important application of fluoride ions. This is particularly important in environmental monitoring and public health, where the concentration of fluoride in drinking water needs to be monitored to ensure it is within safe limits .

Mecanismo De Acción

Target of Action

Fluoride ion, the reduced form of fluorine, is a naturally occurring element with multiple implications for human health . It primarily targets dental and skeletal tissues . In dental tissues, fluoride alters dentinogenesis, affecting tooth enamel formation . In bones, it replaces calcium, resulting in changes in bone structure .

Mode of Action

Fluoride ion interacts with its targets primarily through the formation of hydrogen bonds . In acidic environments, fluoride ions are attracted to the hydrogen of hydroxyl groups in protonated compounds, resulting in deprotonation . This interaction plays a crucial role in the compound’s mode of action.

Biochemical Pathways

Fluoride ion affects several biochemical pathways. It is known to induce apoptosis (cell death) by increasing oxidative stress-induced lipid peroxidation due to reactive oxygen species (ROS) production . This leads to mitochondrial dysfunction and the activation of apoptotic pathways . Fluoride ion is also known to inhibit glycolysis at the cellular level .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Fluoride mostly enters the body via the gastrointestinal tract and is absorbed quickly in the stomach without the need for specialized enzymatic systems . It crosses epithelia in the form of undissociated acid (hydrogen fluoride) . As soon as fluoride is absorbed, plasma fluoride levels increase, reaching peak levels at 60 minutes .

Result of Action

The molecular and cellular effects of fluoride ion’s action are significant. High and chronic exposure to fluoride causes cellular apoptosis . In bones, fluoride alters osteogenesis by replacing calcium, resulting in bone deformities . In dental tissues, it affects tooth enamel formation . In skeletal muscles, high concentration and long-term exposure to fluoride cause loss of muscle proteins leading to atrophy .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of fluoride ion. Fluoride is found in various minerals and can be leached out by rainwater, allowing it to contaminate groundwater and surface water . The fluoride level in water is most likely to affect humans, plants, and animals in different ways, based on the allowable limits set by different countries . The fluoride concentration in water is typically governed by the nature of rocks and fluoride-bearing minerals in groundwater .

Direcciones Futuras

Propiedades

IUPAC Name |

fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH/h1H/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHYYFGTRYWZRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049617 | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.99840316 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Varies depending on specific compound | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.00169 mg/mL at 25 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Fluoride Ion | |

CAS RN |

16984-48-8, 7782-41-4 | |

| Record name | Fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16984-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoride ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-219.61 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

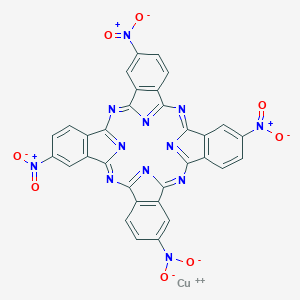

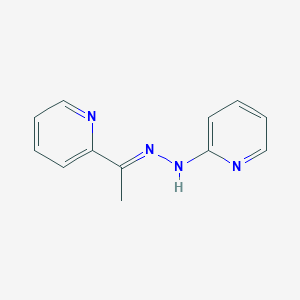

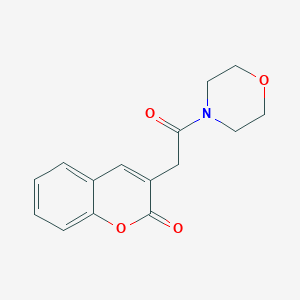

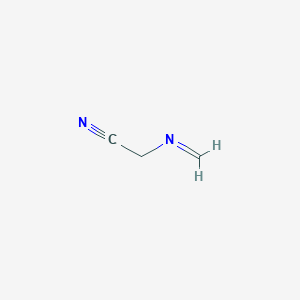

Synthesis routes and methods I

Procedure details

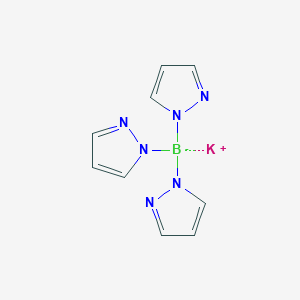

Synthesis routes and methods II

Procedure details

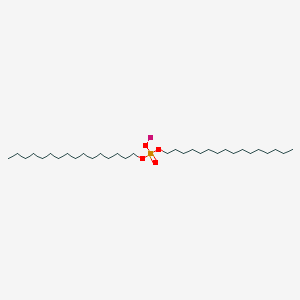

Synthesis routes and methods III

Procedure details

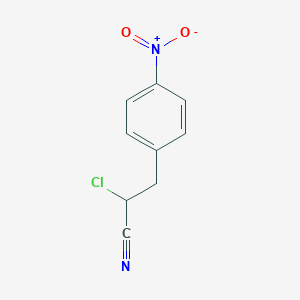

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)